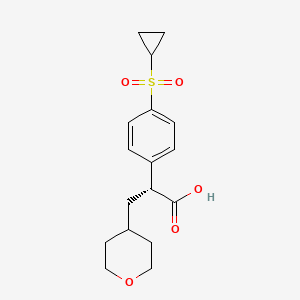
Bis(clorurooro(I)) 1,3-bis(difenilfosfino)propano
Descripción general
Descripción
Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane is a useful research compound. Its molecular formula is C27H26Au2Cl2P2 and its molecular weight is 877.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catálisis en Síntesis Orgánica
Bis(clorurooro(I)) 1,3-bis(difenilfosfino)propano: es un catalizador valioso en la síntesis orgánica. Su capacidad para facilitar la formación de enlaces carbono-carbono lo convierte en una herramienta esencial para construir moléculas orgánicas complejas. Este compuesto es particularmente útil en reacciones como la hidroaminación y la hidroalcoxilación, donde ayuda en la adición de aminas o alcoholes a través de enlaces de carbono insaturados .
Investigación Anticancerígena
Los complejos de oro(I)-fosfina, incluido este compuesto, se estudian por sus posibles propiedades anticancerígenas. Se sabe que inducen la autofagia en las células cancerosas, un proceso que puede conducir a la muerte celular y se considera una vía prometedora para la terapia del cáncer .
Materiales Luminiscentes
Este complejo de oro(I) se utiliza en el desarrollo de materiales luminiscentes, particularmente en la creación de diodos emisores de luz (LED) luminiscentes de triplete. Estos LED tienen un voltaje de activación bajo, lo que los convierte en opciones de bajo consumo energético para tecnologías de visualización e iluminación .
Mecanismo De Acción
Target of Action
Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane is a gold catalyst . It primarily targets transition metal-catalyzed cross-coupling reactions . The compound’s ability to coordinate well with metals via monodentate or bidentate manner makes it useful in the development of biologically active metal coordination complexes .
Mode of Action
The compound interacts with its targets by facilitating the cross-coupling reactions . This interaction results in the formation of new chemical bonds, leading to the synthesis of complex organic compounds .
Biochemical Pathways
It is known to be involved in suzuki-miyaura coupling, sonogashira coupling, and negishi coupling reactions . These reactions are crucial for the synthesis of various biologically active compounds.
Result of Action
The molecular and cellular effects of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane’s action are largely dependent on the specific reactions it catalyzes. In general, it facilitates the formation of new chemical bonds, leading to the synthesis of complex organic compounds .
Propiedades
IUPAC Name |
chlorogold;3-diphenylphosphanylpropyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P2.2Au.2ClH/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;;/h1-12,14-21H,13,22-23H2;;;2*1H/q;2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQGWXOIOXYBFK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26Au2Cl2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504777 | |
| Record name | Chlorogold--(propane-1,3-diyl)bis(diphenylphosphane) (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
877.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72428-60-5 | |
| Record name | Chlorogold--(propane-1,3-diyl)bis(diphenylphosphane) (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


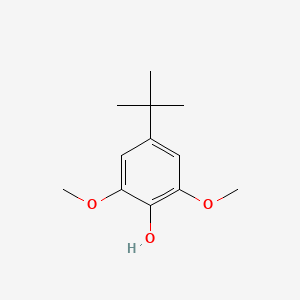
![2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1600924.png)

![(Z)-N-[[(Z)-butan-2-ylideneamino]oxy-dimethylsilyl]oxybutan-2-imine](/img/structure/B1600926.png)
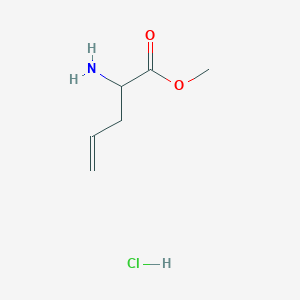
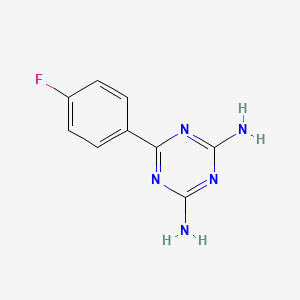
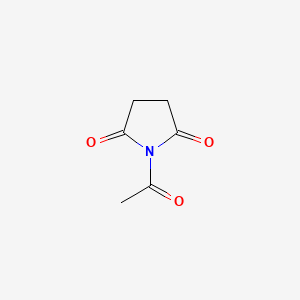
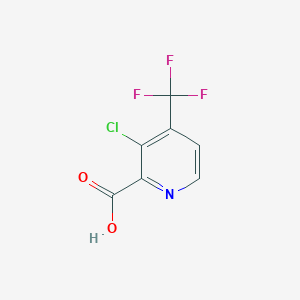
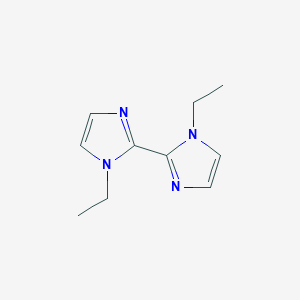
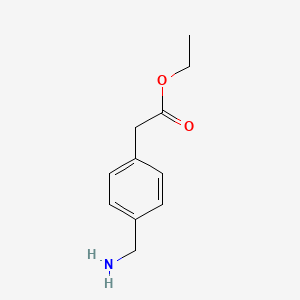
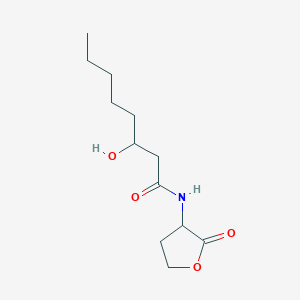
![7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600942.png)

